
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out under acidic conditions, often with the use of a Lewis acid catalyst like zinc chloride to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.
Oxidation Reactions: Products include various oxides depending on the extent of oxidation.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying biological pathways.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1,4,7,10-tetraoxacyclododecane: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-1,4,7,10-tetraoxacyclododecane: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
Uniqueness
2-(Chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
91420-33-6 |
|---|---|
Molekularformel |
C9H17ClO4 |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C9H17ClO4/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9H,1-8H2 |
InChI-Schlüssel |
WJPHYPGBZOHXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(COCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
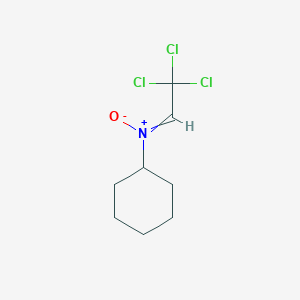
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
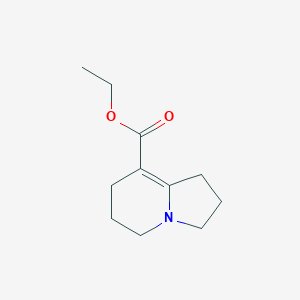

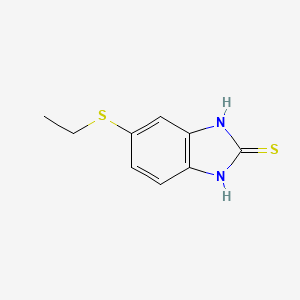
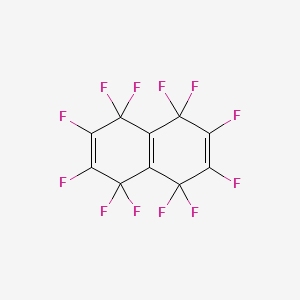
![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
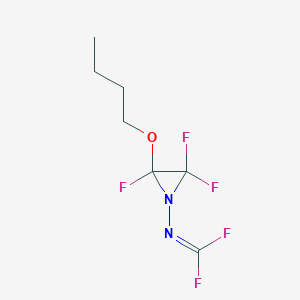
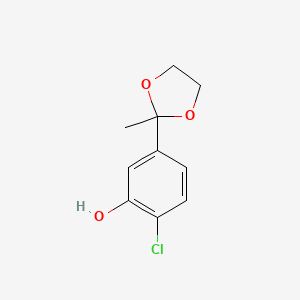
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
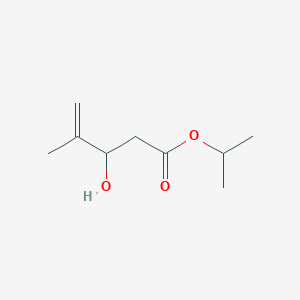
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
